Tetrahydrocortisol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H34O5 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,13D |

InChI Key |

AODPIQQILQLWGS-AUMQMFEGSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tetrahydrocortisol-d5: Structural Characterization and Analytical Application in Steroid Profiling

This technical guide details the chemical identity, physicochemical properties, and analytical applications of Tetrahydrocortisol-d5 (THF-d5) . It is designed for researchers utilizing stable isotope dilution mass spectrometry (ID-MS) for the quantification of glucocorticoid metabolites.

Executive Summary

This compound (THF-d5) is a stable isotope-labeled derivative of Tetrahydrocortisol (

By incorporating five deuterium atoms—typically at the C2, C3, and C4 positions of the steroid A-ring—THF-d5 retains the chromatographic behavior of the endogenous analyte while providing a distinct mass shift (+5 Da). This allows for the precise correction of matrix effects, ionization suppression, and extraction losses during clinical steroid profiling, particularly in the diagnosis of Cushing’s syndrome, Addison’s disease, and 11

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Classification[3]

-

Synonyms:

-Tetrahydrocortisol-d5; THF-d5; -

Parent Compound CAS: 53-02-1 (Unlabeled Tetrahydrocortisol)[5]

-

Labeled Compound CAS: N/A (Product specific; often referenced by catalog numbers, e.g., Sigma 900182).

Molecular Structure

Tetrahydrocortisol is a pregnane steroid. The "Tetrahydro" designation refers to the reduction of the

-

Stereochemistry:

-

Deuteration Pattern: Commercially available THF-d5 is typically labeled at the 2,2,3,4,4 positions.[4][7]

-

Positions: C2 (

), C3 ( -

Rationale: These positions are stable and non-exchangeable under standard physiological and analytical conditions, ensuring the integrity of the mass shift.

-

Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight (Average) | 371.52 g/mol |

| Monoisotopic Mass | 371.2721 Da |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Ethanol, Acetonitrile, DMSO.[8] Sparingly soluble in water. |

| Melting Point | ~200–210 °C (Decomposes) |

| pKa | ~12.5 (Hydroxyl groups, non-ionizable in neutral pH) |

Analytical Applications (LC-MS/MS)

Role as Internal Standard

In quantitative mass spectrometry, THF-d5 is spiked into samples prior to extraction. It compensates for:

-

Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) recovery.

-

Ionization Suppression: Matrix effects in Electrospray Ionization (ESI) caused by urinary salts or phospholipids.

Mass Spectrometry Transitions

For Triple Quadrupole (QqQ) systems using ESI in Negative Mode (common for steroid sulfates or glucuronides) or Positive Mode (for free steroids with ammonium adducts):

-

Ionization Mode: ESI (-) is often preferred for sensitivity, or ESI (+) as

. -

Precursor Ion (Negative):

370.3 -

Precursor Ion (Positive):

372.3

Common MRM Transitions (Positive Mode,

-

Quantifier:

(Loss of 2nd water) -

Qualifier:

(A-ring fragment containing d5 label)

Note: The specific transitions depend on whether the label is 2,2,3,4,4-d5. If the label is on the A-ring, fragments retaining the A-ring will show the mass shift.

Biological Context & Metabolic Pathway[10]

Tetrahydrocortisol is the end-product of cortisol clearance. The ratio of THF to other metabolites provides a readout of enzyme activity.[7]

Metabolic Pathway Diagram

The following diagram illustrates the reduction of Cortisol to Tetrahydrocortisol and its relationship to the d5-standard.

Caption: Metabolic pathway of Cortisol showing the formation of Tetrahydrocortisol (THF) via 5

Experimental Protocol: Preparation & Handling

Stock Solution Preparation

Objective: Create a stable 100

-

Weighing: Accurately weigh 1.0 mg of this compound powder.

-

Solvent Selection: Dissolve in Methanol (LC-MS grade) . Do not use water for the stock solution due to limited solubility and potential microbial growth.

-

Volume: Add Methanol to a final volume of 10.0 mL.

-

Storage: Aliquot into amber glass vials (silanized). Store at -20°C or lower. Stability is typically >2 years at -80°C.

Working Standard for Urine Analysis

Objective: Prepare an Internal Standard (IS) spiking solution.

-

Dilution: Dilute the stock 1:100 in 50% Methanol/Water to achieve 1

g/mL. -

Spiking: Add 20

L of this working solution to 200 -

Equilibration: Vortex and let stand for 10 minutes to allow the IS to equilibrate with the matrix.

Analytical Workflow (LC-MS/MS)

The separation of Tetrahydrocortisol (

Caption: Standard workflow for urinary steroid profiling. The d5-IS is added prior to hydrolysis to control for deconjugation efficiency and matrix effects.

References

-

PubChem. Tetrahydrocortisol (Compound Summary). National Library of Medicine. Available at: [Link]

- Hauser, B., et al. (2008).Simultaneous measurement of urinary cortisol metabolites by LC-MS/MS. Journal of Chromatography B.

- Cerilliant.Certified Reference Materials for Steroids. (General reference for steroid stability and handling).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrocortisone-2,2,3,4,4-d5 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tetrahydrocortisol-[d5] | CAS 53-02-1 | IsoSciences | Biomol.com [biomol.com]

- 6. Tetrahydrocortisol | C21H34O5 | CID 5864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5alpha-Tetrahydrocortisol | C21H34O5 | CID 92748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Tetrahydrocortisol (THF) vs. Tetrahydrocortisol-d5 (THF-d5) in Quantitative Steroid Profiling

This guide serves as a definitive technical reference for researchers and bioanalytical scientists quantifying cortisol metabolism. It prioritizes experimental rigor, mass spectrometric theory, and practical application.

Executive Summary

Tetrahydrocortisol (THF) is a principal endogenous metabolite of cortisol, serving as a critical biomarker for 11

While chemically nearly identical, their distinction lies in their isotopic signature and chromatographic behavior . This guide details the physicochemical divergence, mass spectrometric mechanisms, and validated protocols for leveraging THF-d5 to quantify THF in complex biological matrices (urine/plasma).

Part 1: Chemical & Metabolic Fundamentals

The Biological Analyte: Tetrahydrocortisol (THF)

THF is the downstream reduction product of cortisol.[1] It represents the irreversible inactivation of glucocorticoids, primarily occurring in the liver.

-

Biosynthesis: Cortisol is reduced by 5

-reductase to Dihydrocortisol (DHF), which is then converted to THF by 3 -

Clinical Significance: The ratio of THF (plus its isomer allo-THF) to Tetrahydrocortisone (THE) is the gold standard for assessing 11

-HSD1/2 activity, crucial in diagnosing Apparent Mineralocorticoid Excess (AME) and Cushing’s syndrome.

The Analytical Reference: this compound (THF-d5)

THF-d5 is a synthetic isotopologue where five hydrogen atoms (typically on the A-ring or stable backbone positions) are replaced by deuterium (

-

Function: It acts as a normalizer for matrix effects, extraction efficiency, and ionization suppression in LC-MS/MS.

-

Stability: The deuterium labels are placed at non-exchangeable positions (C-H bonds, not O-H bonds) to prevent "washout" during aqueous sample preparation.

Visualization: Metabolic Pathway vs. Analytical Workflow

The following diagram illustrates the biological origin of THF and the analytical insertion point of THF-d5.

Figure 1: Biological generation of THF versus the exogenous addition of THF-d5 for analytical normalization.

Part 2: Physicochemical & Analytical Divergence

The utility of THF-d5 rests on its ability to mimic THF chemically while remaining spectrally distinct.

Mass Spectrometry: The +5 Da Shift

The primary difference is the mass-to-charge ratio (

| Feature | Tetrahydrocortisol (THF) | This compound (THF-d5) |

| Formula | ||

| Molecular Weight | ~366.5 g/mol | ~371.5 g/mol |

| Precursor Ion (ESI-) | 365.2 ( | 370.2 ( |

| Role | Target Analyte | Internal Standard |

| Interference | Subject to matrix suppression | Corrects for matrix suppression |

The Deuterium Isotope Effect (Chromatography)

Critical Technical Insight: While THF and THF-d5 are often described as co-eluting, THF-d5 typically elutes slightly earlier than THF on Reverse-Phase (C18) columns.

-

Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic (more polar) in the context of solvophobic interactions.

-

Impact: In Ultra-High Performance Liquid Chromatography (UHPLC), you may observe a retention time (RT) shift of 0.05 – 0.2 minutes .

-

Mitigation: Integration windows must be wide enough to capture both peaks, but the slight separation can actually be beneficial in reducing "cross-talk" if the mass resolution is low.

Part 3: Validated Experimental Protocol

This workflow describes the quantification of THF in human urine using THF-d5.[2] This protocol assumes the use of LC-MS/MS (Triple Quadrupole) .

Reagents & Preparation

-

Stock Solution A (Analyte): 1 mg/mL THF in Methanol.

-

Stock Solution B (IS): 100 µg/mL THF-d5 in Methanol.

-

Working IS Solution: Dilute Stock B to 500 ng/mL in water/methanol (90:10).

Sample Preparation (Enzymatic Hydrolysis)

THF is excreted primarily as a glucuronide conjugate. Hydrolysis is mandatory for total THF measurement.

-

Aliquot: Transfer 200 µL of urine into a clean tube.

-

Internal Standard Addition: Add 20 µL of Working IS Solution (THF-d5) . Note: Adding IS before hydrolysis controls for enzymatic efficiency and extraction losses.

-

Buffering: Add 200 µL of Acetate Buffer (pH 5.0).

-

Enzyme Addition: Add 20 µL

-glucuronidase (e.g., from Helix pomatia or E. coli). -

Incubation: Incubate at 37°C for 2-3 hours (or overnight).

-

Extraction (Solid Phase Extraction - SPE):

-

Condition C18 SPE cartridge with Methanol then Water.

-

Load hydrolyzed sample.

-

Wash with 10% Methanol.

-

Elute with 100% Methanol.

-

Evaporate to dryness and reconstitute in Mobile Phase.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 20% B to 70% B over 8 minutes.

-

Ionization: ESI Negative (or Positive depending on sensitivity requirements).

MRM Transitions (Example for Negative Mode):

| Compound | Precursor ( | Product ( | Collision Energy (eV) |

| THF | 365.2 | 335.2 (Loss of | -25 |

| THF-d5 | 370.2 | 340.2 (Loss of | -25 |

Part 4: Analytical Logic & Troubleshooting

The Self-Validating System (IS Normalization)

The use of THF-d5 creates a self-validating ratio. The concentration of THF is calculated not by absolute intensity, but by the response ratio:

This corrects for:

-

Ion Suppression: If urine matrix suppresses signal by 30%, both THF and THF-d5 are suppressed equally (assuming co-elution). The ratio remains constant.

-

Pipetting Errors: If extraction volume varies, the ratio preserves accuracy.

Workflow Visualization

Figure 2: Step-by-step analytical protocol emphasizing the early introduction of THF-d5.

Troubleshooting Common Issues

-

Cross-Talk: If the THF-d5 standard is not isotopically pure (e.g., contains 2% d0-THF), it will contribute to the analyte signal, causing a positive bias (false high). Solution: Always run a "blank + IS" sample to check for d0 contribution.

-

Back-Exchange: Ensure the deuterium labels are on the carbon backbone. If labels are on hydroxyl groups (-OD), they will exchange with water in the mobile phase, losing the +5 mass shift. Verification: Use certified reference materials where D is on the A-ring (C1, C2, etc.).

References

-

Hauser, B. et al. (2008). Isolation and quantitative determination of corticosteroid metabolites in human urine by LC-MS/MS. Journal of Chromatography B. Link

-

Shackleton, C. (2010). Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming the essential tool in the diagnosis of congenital adrenal hyperplasia. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Krone, N. et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology. Link

-

NCI/NIH. (2023). Tetrahydrocortisol - Compound Summary.[3] PubChem. Link

Sources

Role of Tetrahydrocortisol-d5 as an internal standard in steroid profiling

Role of Stable Isotope Dilution in the Quantification of Glucocorticoid Metabolites

Executive Summary

In the precise landscape of steroidomics, Tetrahydrocortisol-d5 (THF-d5) serves as a critical metrological anchor. As the primary metabolite of cortisol, Tetrahydrocortisol (THF) represents the integrated output of adrenal function and peripheral metabolism. However, its quantification in complex biological matrices (urine, plasma) is fraught with analytical challenges: ion suppression in LC-MS/MS, derivatization variability in GC-MS, and extensive matrix interference.

This guide details the deployment of THF-d5 as an Internal Standard (IS).[1] Unlike generic structural analogs, THF-d5 provides a self-validating analytical system , mirroring the analyte’s behavior through hydrolysis, extraction, and ionization while remaining spectrally distinct. This document outlines the mechanistic basis, experimental protocols, and diagnostic logic for utilizing THF-d5 to profile the hypothalamic-pituitary-adrenal (HPA) axis.

Scientific Foundation: The Target and the Tool

The Metabolic Context (The "Why")

Cortisol metabolism is governed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) system, which interconverts active Cortisol (F) and inactive Cortisone (E).

-

11β-HSD Type 1 (Liver/Adipose): Converts Cortisone

Cortisol (Amplification). -

11β-HSD Type 2 (Kidney): Converts Cortisol

Cortisone (Protection of Mineralocorticoid Receptor).

These glucocorticoids are subsequently reduced by 5β-reductase and 3α-hydroxysteroid dehydrogenase to form their "Tetrahydro" metabolites: THF , allo-THF , and THE (Tetrahydrocortisone).

Diagnostic Criticality: The ratio of reduced metabolites

The Internal Standard: this compound[1][2][3][4][5]

-

Chemical Structure:

.[2][3] -

Isotopic Fidelity: The deuterium atoms are typically located on the A-ring (positions 1, 2, 3, 4, 5).[2] These positions are non-exchangeable under standard acidic/enzymatic hydrolysis conditions, ensuring the label remains intact throughout the workflow.

-

Mass Shift: The +5 Da shift is sufficient to avoid isotopic overlap (cross-talk) with the natural M+0 isotope envelope of endogenous THF, even at high concentrations.

Technical Deep Dive: Mechanisms of Error Correction

THF-d5 corrects for three distinct sources of analytical error. This causality is what elevates the method from "estimation" to "quantification."

| Error Source | Mechanism of Error | How THF-d5 Corrects It |

| Hydrolysis Inefficiency | Glucuronidase enzyme activity varies by sample pH and inhibitors (e.g., drugs). | Note: If using free THF-d5, this is a limitation. Ideally, a glucuronide-d5 IS is used. However, free THF-d5 controls for post-hydrolysis partitioning. |

| Extraction Recovery | LLE/SPE extraction yields vary based on urine ionic strength and viscosity. | THF-d5 has identical lipophilicity to THF. If 60% of THF is lost, 60% of THF-d5 is lost. The ratio remains constant. |

| Derivatization (GC-MS) | Formation of MO-TMS derivatives is kinetic; incomplete reaction leads to multiple peaks. | THF-d5 undergoes derivatization at the exact same rate as THF, normalizing reaction variability. |

| Ion Suppression (LC-MS) | Co-eluting matrix components (salts, urea) steal charge in the ESI source. | Since THF-d5 co-elutes with THF, it experiences the exact same suppression event. |

Experimental Protocol: Validated Workflows

Pre-Analytical: Internal Standard Equilibration

Crucial Step: The IS must be added to the sample before any processing.

-

Preparation: Dissolve THF-d5 in methanol to create a working stock (e.g., 10 µg/mL).

-

Spiking: Add 20-50 ng of THF-d5 to 1.0 mL of urine.

-

Equilibration: Vortex and let stand for 15 minutes. This allows the deuterated steroid to bind to matrix proteins and equilibrate with endogenous steroids, ensuring it behaves identically during extraction.

Workflow A: GC-MS (The Gold Standard for Profiling)

Target: Comprehensive steroid profile (THF, THE, allo-THF, Cortol, Cortolone).[2][3]

-

Hydrolysis:

-

Buffer urine to pH 5.0 (Acetate buffer).

-

Add Helix pomatia juice (contains

-glucuronidase and sulfatase).[4] -

Incubate at 55°C for 3 hours.

-

-

Extraction (SPE):

-

Condition C18 cartridge (Methanol

Water). -

Load hydrolysate. Wash with water (removes urea/salts) and 10% methanol.

-

Elute with Methanol . Evaporate to dryness (

stream).

-

-

Derivatization (MO-TMS):

-

Step 1 (Oximation): Add 2% Methoxyamine HCl in Pyridine.[5] Heat 60°C for 1 hr. (Protects keto groups).

-

Step 2 (Silylation): Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat 100°C for 1 hr.

-

-

GC-MS Analysis:

-

Column: DB-1 or DB-5ms (non-polar).

-

Mode: SIM (Selected Ion Monitoring).[4]

-

Ions: Monitor characteristic fragment ions for THF-MO-TMS and THF-d5-MO-TMS.

-

THF (High mass ion):

507 (typical M-TMS group loss or similar characteristic fragment). -

THF-d5:

512.

-

-

Workflow B: LC-MS/MS (High Throughput)

Target: Rapid quantification of Cortisol, Cortisone, THF, THE.[2][6]

-

Hydrolysis: Same as GC-MS (mandatory for urinary metabolites).

-

Liquid-Liquid Extraction (LLE):

-

Add Ethyl Acetate or MTBE to hydrolyzed urine.

-

Vortex vigorously (5 min)

Centrifuge -

Evaporate to dryness.[5]

-

-

Reconstitution: Dissolve in 50:50 Methanol:Water.

-

LC-MS/MS Parameters:

-

Ionization: ESI Negative Mode (Steroid metabolites ionize well as

or formate adducts -

Transitions (MRM):

-

THF:

product ions (or formate adduct -

THF-d5:

product ions.

-

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

-

Visualization of Pathways and Workflows

Glucocorticoid Metabolic Pathway

This diagram illustrates the enzymatic conversion of Cortisol to THF, highlighting the specific reduction steps.

Caption: Metabolic pathway of Cortisol showing the enzymatic formation of THF and THE via 11β-HSD and reductases.[7][8]

Analytical Workflow with THF-d5

This diagram details the self-validating logic of the Internal Standard throughout the protocol.

Caption: Analytical workflow demonstrating how THF-d5 compensates for experimental variability (Self-Validating System).

Data Interpretation & Diagnostic Ratios

The raw concentration of THF is less clinically significant than its relationship to other metabolites.

The Diagnostic Table

| Diagnostic Parameter | Formula | Clinical Significance |

| Total Cortisol Output | Measures daily adrenal production rate. Elevated in Cushing's Syndrome.[9] | |

| 11β-HSD2 Activity | High Ratio (>1.0 - 1.5): Indicates 11β-HSD2 deficiency (AME) or inhibition (Licorice). Cortisol is not being converted to Cortisone. | |

| 5α/5β Ratio | altered in thyroid disease and PCOS. |

Quality Control Criteria

To ensure "Trustworthiness," every batch must meet these criteria:

-

IS Area Stability: The peak area of THF-d5 in samples should be within ±20% of the area in calibration standards. A massive drop indicates severe matrix suppression or extraction failure.

-

Retention Time: THF-d5 and THF must co-elute (LC-MS) or elute with a constant slight offset (GC-MS, due to deuterium isotope effect) to ensure they sample the same matrix environment.

-

Linearity:

for the calibration curve (Ratio of Areas vs. Concentration).

References

-

Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans. Source: Steroids (PubMed).[5] URL:[Link]

-

Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Source: Endocrine Abstracts. URL:[Link][4]

-

Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Source: NIH / PMC. URL:[Link]

-

Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry. Source: PubMed.[5] URL:[Link]

-

Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. Source: MDPI (Diagnostics). URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the assessment of the ratios of cortisol to cortisone and of some of their metabolites in urine by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cortisol/Cortisone Ratio | Rupa Health [rupahealth.com]

The Precision Frontier: Urinary Tetrahydrocortisol-d5 Profiling via LC-MS/MS

Technical Whitepaper for Steroid Biochemists & Clinical Analysts

Executive Summary

The accurate quantification of cortisol metabolites—specifically tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE)—is the gold standard for assessing global glucocorticoid flux. While serum cortisol provides a snapshot, urinary steroid profiling reveals the integrated activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis and peripheral enzyme kinetics (

This guide details the application of Tetrahydrocortisol-d5 (THF-d5) as a critical internal standard in Isotope Dilution Mass Spectrometry (ID-MS). We explore the metabolic pathways, the necessity of deuterium-labeled standards to correct for urinary matrix effects, and a validated LC-MS/MS workflow for high-throughput analysis.

The Biochemistry of Cortisol Catabolism

To interpret steroid profiles, one must understand the irreversible A-ring reduction that clears cortisol from circulation. Less than 1% of cortisol is excreted unchanged; the majority undergoes hepatic reduction.

The Metabolic Cascade

Cortisol is metabolized via three primary enzymatic steps before conjugation and excretion:

-

11

-HSD Interconversion: -

A-Ring Reduction: The double bond at C4-C5 is reduced by either

-reductase or -

3-Keto Reduction:

-Hydroxysteroid Dehydrogenase (

-

THF (

-Tetrahydrocortisol): The major metabolite, formed via -

allo-THF (

-Tetrahydrocortisol): Formed via -

THE (Tetrahydrocortisone): The downstream metabolite of cortisone.[3][5][6][7]

Pathway Visualization

The following diagram illustrates the enzymatic flow from Cortisol to its terminal tetrahydro-metabolites.

Figure 1: The metabolic reduction of Cortisol and Cortisone into their respective tetrahydro-metabolites.[2][3][4][5][6][7][8]

The Role of this compound (THF-d5)

In quantitative mass spectrometry, the "matrix effect"—ion suppression or enhancement caused by co-eluting urinary components—is the primary source of error.

Why d5?

While Cortisol-d4 is often used for cortisol quantification, it is insufficient for quantifying metabolites like THF due to retention time differences.

-

Co-elution: An internal standard (IS) must co-elute perfectly with the analyte to experience the exact same matrix suppression at the electrospray source. THF-d5 co-elutes with endogenous THF.

-

Mass Shift: The d5 labeling (typically at positions 2,2,4,6,6) provides a mass shift of +5 Da. This shifts the precursor ion (m/z 366

371 in negative mode) far enough to avoid isotopic overlap with the natural M+4 isotope of endogenous THF. -

Stability: Deuterium labels on the A-ring carbons (2, 4, 6) are chemically stable and do not exchange with solvent protons during acidic hydrolysis or extraction.

Analytical Principle

The concentration of endogenous THF is calculated using the area ratio:

Analytical Workflow: LC-MS/MS Protocol

This protocol utilizes enzymatic hydrolysis followed by Solid Phase Extraction (SPE) and LC-MS/MS analysis.[9]

Sample Preparation

Reagents:

| Step | Action | Mechanistic Rationale |

| 1. Aliquot | Transfer 200 | Standard volume for clinical sensitivity. |

| 2. Spike IS | Add 20 | Critical: IS must be added before any manipulation to correct for extraction losses and hydrolysis efficiency. |

| 3. Buffer | Add 200 | Optimizes pH for |

| 4. Hydrolysis | Add 10 | Urinary steroids are 99% conjugated (glucuronides). This step frees them for analysis. |

| 5. Extraction | Perform SPE (HLB or C18 cartridges). Wash with 5% MeOH. Elute with 100% MeOH. | Removes salts and urea which cause massive ion suppression in the MS source. |

| 6. Reconstitute | Evaporate eluate under | Matches the initial mobile phase conditions to prevent peak distortion. |

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Mobile Phase A: Water + 0.1% Formic Acid (or 0.2 mM Ammonium Fluoride for negative mode sensitivity).

-

Ionization: Negative Electrospray Ionization (ESI-). Note: THF ionizes better in negative mode as a formate adduct [M+HCOO]- or deprotonated ion [M-H]- depending on additives.

Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring rigorous quantification via Isotope Dilution.

Data Interpretation & Clinical Applications

The absolute values of THF and THE are less diagnostic than their ratios, which serve as in vivo indices of enzyme activity.

Key Diagnostic Ratios

| Ratio | Physiological Marker | Clinical Implication |

| (THF + allo-THF) / THE | 11 | High: 11 |

| allo-THF / THF | High: Polycystic Ovary Syndrome (PCOS), Hirsutism. Low: Hypothyroidism, Liver disease. | |

| Total Cortisol Metabolites | Adrenal Output | Sum of THF + allo-THF + THE. Used to diagnose Cushing's Syndrome (High) or Addison's (Low). |

Interpreting the THF-d5 Signal

During data review, monitor the THF-d5 peak area across all samples.

-

Consistent Area: Indicates stable extraction and injection.

-

Drop in Area: Indicates significant matrix suppression in that specific urine sample. Because the endogenous THF experiences the same suppression, the ratio remains valid, preserving accuracy where external calibration would fail.

References

-

Hauser, B., et al. (2008). "Recent advances in the assessment of the ratios of cortisol to cortisone and of some of their metabolites in urine by LC-MS-MS." Journal of Chromatography B. Link

-

Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC-MS) profiling of steroids: a powerful diagnostic tool for clinical practice." Experimental and Clinical Endocrinology & Diabetes. Link

-

Palermo, M., et al. (2017). "Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Taylor & Francis. "Tetrahydrocortisol – Knowledge and References." Biochemistry of Human Disease. Link

-

Restek Corporation. "Enzyme Hydrolysis Workflow for Analyzing Drugs and Metabolites in Urine." Technical Guide. Link

Sources

- 1. researchers.uss.cl [researchers.uss.cl]

- 2. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 4. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Allo-Tetrahydrocortisol - MALE: First AM Comp - Urine Profile + Metabolites (Physicians Lab) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Low tetrahydrocortisol (THF) plus 5-alpha-THF/tetrahydrocortisone (THE) ratio (Concept Id: C3551718) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. data.biotage.co.jp [data.biotage.co.jp]

- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 12. Optimizing Sample Prep for Drug Research Panels in Urine [phenomenex.com]

The Gold Standard: A Technical Guide to the Isotopic Stability of Tetrahydrocortisol-d5

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis hinges on the reliability of internal standards. Among these, stable isotope-labeled (SIL) compounds are paramount, with deuterated analogs often hailed as the gold standard.[1] This guide provides an in-depth exploration of the isotopic stability of Tetrahydrocortisol-d5, a critical internal standard in steroid analysis. We will delve into the molecular underpinnings of its stability, the potential for isotopic exchange, and rigorous methodologies to verify its integrity, ensuring the accuracy and reproducibility of your analytical data.

Introduction: The Imperative of Isotopic Stability

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal internal standard (IS) co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[2] A SIL-IS, being chemically identical to the analyte, fulfills these criteria almost perfectly.[3] However, this premise rests on a crucial assumption: the isotopic label must remain stable throughout the entire analytical workflow, from sample collection and storage to extraction and analysis.

Any loss or exchange of deuterium atoms for hydrogen (H/D exchange) can compromise the accuracy of quantification, leading to erroneous results.[3] This guide will equip you with the foundational knowledge and practical protocols to ensure the isotopic fidelity of this compound in your studies.

The Molecular Architecture of this compound: A Foundation of Stability

Tetrahydrocortisol (THF) is a primary metabolite of cortisol, and its quantification is essential for assessing adrenal function.[4] this compound is synthesized to serve as an internal standard for this analysis. A common synthetic route involves the reductive deuteration of prednisolone, which strategically places five non-exchangeable deuterium atoms on the A-ring of the steroid nucleus (at positions C-1, C-2, C-3, C-4, and C-5).

The stability of these labels is rooted in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break.[5] This phenomenon, known as the deuterium kinetic isotope effect (KIE) , is a cornerstone of the stability of deuterated compounds.[5][6][7] In the context of metabolic pathways, this can slow down reactions where C-H bond cleavage is the rate-limiting step, a principle that has been leveraged in drug development to improve pharmacokinetic profiles.[5][8][9]

Factors Influencing Isotopic Stability: A Proactive Approach to Risk Mitigation

While the C-D bonds in this compound are inherently stable, it is crucial to understand the conditions that could potentially promote H/D exchange. The primary mechanism of concern is acid- or base-catalyzed exchange.[10]

Key Factors to Consider:

-

pH: Extreme acidic or basic conditions can facilitate the exchange of deuterium atoms, particularly those on carbons alpha to a carbonyl group. While the deuterium labels in this compound are not in such activated positions, prolonged exposure to harsh pH should be avoided.[11][12] The minimum exchange rate for amide protons in proteins, for instance, is observed around pH 2.6.[10]

-

Temperature: Elevated temperatures can provide the activation energy required for H/D exchange. Therefore, samples should be stored at appropriate low temperatures (e.g., -20°C or -80°C) and processed at controlled room temperature or on ice when necessary.[13]

-

Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons for exchange. While often unavoidable in bioanalysis, minimizing the time the deuterated standard is in a protic solvent at elevated temperatures or extreme pH is a good practice.[11]

-

Enzymatic Activity: While less common for the C-D bonds on the steroid backbone, enzymatic reactions should not be entirely discounted, especially during long-term sample storage if biological activity is not properly inhibited.

Experimental Verification of Isotopic Stability: A Self-Validating System

Trust in an internal standard is not assumed; it is experimentally verified. A robust bioanalytical method validation includes a thorough assessment of the isotopic stability of the SIL-IS.[1] The following sections outline key experiments and protocols.

Isotopic Purity Assessment by LC-MS/MS

The first step is to confirm the isotopic purity of the this compound standard as supplied by the manufacturer. This establishes a baseline for all subsequent stability assessments.

Experimental Protocol: Isotopic Purity Verification

-

Solution Preparation: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in an appropriate organic solvent like methanol or acetonitrile.

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable reversed-phase column (e.g., C18) to achieve good peak shape for Tetrahydrocortisol. A gradient elution with mobile phases such as water with 0.1% formic acid and methanol or acetonitrile is common for steroid analysis.[4][14]

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to observe the entire isotopic distribution of the molecular ion.

-

-

Data Interpretation:

-

Examine the mass spectrum of the this compound peak.

-

Determine the relative abundance of the M+5 peak (the desired isotopologue) compared to M+4, M+3, etc., and the unlabeled (M+0) species.

-

The isotopic purity should be high, typically ≥98%.[15]

-

Forced Degradation Studies: Probing the Limits of Stability

Forced degradation, or stress testing, is a critical component of method validation that evaluates the stability of a compound under more severe conditions than those encountered during routine analysis.[16][17][18] These studies help to identify potential degradation pathways and, in this context, assess the propensity for H/D exchange.

Experimental Protocol: Forced Degradation of this compound

-

Prepare Stress Solutions: Spike this compound into the following solutions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store a solution of this compound in a neutral buffer at 60°C.

-

Photolytic: Expose a solution of this compound to a light source as per ICH Q1B guidelines.[18]

-

-

Incubation: Incubate the stress solutions for a defined period (e.g., 24 hours). A control sample in a neutral buffer at room temperature should also be prepared.

-

Neutralization and Extraction: Neutralize the acidic and basic samples. Extract all samples using a suitable technique like supported liquid extraction (SLE) or solid-phase extraction (SPE).[4]

-

LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS in full scan mode to monitor for any shift in the isotopic distribution of this compound.

-

Data Analysis: Compare the isotopic distribution of the stressed samples to the control sample. A significant decrease in the abundance of the M+5 peak and a corresponding increase in lower mass isotopologues would indicate isotopic exchange.

Short-Term and Long-Term Stability in Biological Matrix

Evaluating the stability of this compound in the biological matrix of interest (e.g., plasma, urine) under typical storage and handling conditions is essential.[13][19]

Experimental Protocol: Matrix Stability Assessment

-

Sample Preparation: Spike a known concentration of this compound into the biological matrix at low and high concentrations.

-

Short-Term (Bench-Top) Stability: Leave the spiked matrix samples at room temperature for a duration that mimics the sample preparation time (e.g., 4, 8, or 24 hours).

-

Long-Term Stability: Store the spiked matrix samples at the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage time of study samples (e.g., 1, 3, 6 months).

-

Freeze-Thaw Stability: Subject the spiked matrix samples to multiple freeze-thaw cycles (e.g., three cycles).

-

Analysis: After the respective storage periods, extract the samples and analyze them by LC-MS/MS.

-

Evaluation: The isotopic purity and concentration of this compound should remain within acceptable limits (e.g., ±15% of the initial concentration) for the compound to be considered stable.

Data Presentation and Visualization

Clear presentation of data is crucial for interpreting stability studies.

Table 1: Isotopic Distribution of this compound Before and After Forced Degradation

| Isotopologue | Relative Abundance (Control) | Relative Abundance (0.1 M HCl, 24h) | Relative Abundance (0.1 M NaOH, 24h) |

| M+0 | <0.1% | <0.1% | 0.2% |

| M+1 | 0.2% | 0.2% | 0.5% |

| M+2 | 0.5% | 0.6% | 1.0% |

| M+3 | 1.2% | 1.3% | 2.5% |

| M+4 | 5.0% | 5.2% | 8.0% |

| M+5 | 93.0% | 92.7% | 87.8% |

Note: Data are hypothetical and for illustrative purposes.

Diagrams of Workflows and Concepts

Caption: Workflow for Isotopic Purity Assessment.

Caption: Forced Degradation Study Workflow.

Conclusion: Upholding the Gold Standard

The isotopic stability of this compound is fundamental to its role as a reliable internal standard in quantitative bioanalysis. While its chemical structure, with deuterium labels on non-exchangeable positions of the steroid A-ring, provides a high degree of intrinsic stability, this must be empirically verified. By understanding the potential risks of H/D exchange and implementing rigorous experimental protocols for isotopic purity assessment and forced degradation studies, researchers can ensure the integrity of their data. This commitment to scientific rigor and self-validating systems is what truly upholds the "gold standard" in bioanalysis, leading to trustworthy and reproducible results in research and drug development.

References

-

Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]

- Ke, Y., et al. (2012).

- Li, Y., et al. (2017). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 58(10), 2055-2063.

-

ResolveMass Laboratories Inc. (2025). Isotopic purity requirements for deuterated internal standards. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Retrieved from [Link]

-

protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Retrieved from [Link]

- Thomson, J. J. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

- Park, S., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 12, 337-346.

- Mutlib, A. E. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

- Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

- Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 6(1), 13-19.

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

- Thevis, M., et al. (2011). Investigations on the deconjugation processes of conjugated urinary steroids during degradation with 18O labelled water. Recent Advances in Doping Analysis, 19, 296-299.

- Li, M., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical and Biomedical Analysis, 62, 111-119.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- DeSilva, B. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

University of Washington. (n.d.). Hydrogen/Deuterium Exchange & MS. Retrieved from [Link]

- Englander, S. W., & Kallenbach, N. R. (1984). Mechanisms and uses of hydrogen exchange. Quarterly Reviews of Biophysics, 16(4), 521-655.

-

European Medicines Agency. (2023). Guideline on Stability testing: stability testing of existing active substances and related finished products. Retrieved from [Link]

- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-1689.

-

Longdom Publishing. (n.d.). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

- Claes, L., & Burvenich, C. (2019). Fundamentals of HDX-MS. Essays in Biochemistry, 63(3), 329-338.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. phenomenex.com [phenomenex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. longdom.org [longdom.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to Tetrahydrocortisol-d5: Application in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Precision in Steroid Metabolomics

In the intricate landscape of endocrinology and metabolic research, the accurate quantification of steroid hormones and their metabolites is paramount. These measurements underpin our understanding of physiological processes, the diagnosis of endocrine disorders, and the development of novel therapeutics. However, the inherent complexity of biological matrices presents a significant analytical challenge, necessitating the use of robust methodologies to ensure data integrity. Among the tools available to the modern bioanalytical scientist, stable isotope-labeled internal standards stand out as the gold standard for achieving unparalleled accuracy and precision in mass spectrometry-based assays.

This technical guide is dedicated to Tetrahydrocortisol-d5, a deuterated analog of a key cortisol metabolite. As a Senior Application Scientist, my goal is to provide not just a set of protocols, but a comprehensive understanding of the principles behind its synthesis, characterization, and application. We will delve into the causality of experimental choices, the importance of self-validating systems, and the authoritative grounding that underpins reliable scientific inquiry. This guide is designed to empower researchers to confidently employ this compound in their own studies, contributing to the generation of high-quality, reproducible data in the ever-evolving field of steroid metabolomics.

Section 1: Chemical Identity and Properties of this compound

This compound is a stable isotope-labeled form of 5β-Tetrahydrocortisol, a primary downstream metabolite of cortisol. The incorporation of five deuterium atoms provides a distinct mass shift, rendering it an ideal internal standard for mass spectrometric quantification of its unlabeled counterpart.

IUPAC Nomenclature and Chemical Structure

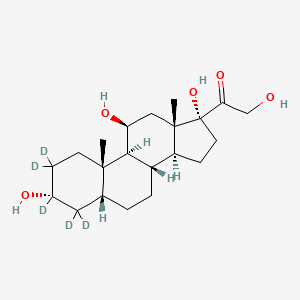

The formal IUPAC name for this specific isotopologue is (3α,11β,17α,21-tetrahydroxy-5β-[1,2,3,4,5-²H₅]pregnan-20-one) . The deuterium atoms are strategically placed on the A-ring of the steroid nucleus.

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number

The Chemical Abstracts Service (CAS) number for the unlabeled 5β-Tetrahydrocortisol is 53-02-1 .[1][2][3][4] It is important to note that a single, universally recognized CAS number for the A-ring pentadeuterated form is not consistently reported across all commercial suppliers. Some vendors may erroneously list the CAS number of the unlabeled compound for their deuterated product.[3][5] For instance, a CAS number of 2687961-06-2 has been assigned to Allothis compound, a stereoisomer.[6] Researchers should verify the isotopic purity and the specific positions of deuteration from the supplier's certificate of analysis.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with the exception of a slight increase in molecular weight due to the five deuterium atoms. This similarity is crucial for its function as an internal standard, as it ensures co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer.

| Property | Value |

| Molecular Formula | C₂₁H₂₉D₅O₅ |

| Molecular Weight | ~371.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Section 2: The Rationale and Synthesis of this compound

The utility of a deuterated internal standard is fundamentally linked to its synthesis and purification. Understanding these processes provides insight into the quality and reliability of the final product.

Why Use a Deuterated Internal Standard?

In quantitative mass spectrometry, particularly LC-MS/MS, an internal standard is added to both calibration standards and unknown samples to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer.

Advantages of Stable Isotope-Labeled Internal Standards:

-

Co-elution with the Analyte: Due to their near-identical chemical properties, deuterated standards co-elute with the native analyte during chromatography. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, leading to more accurate correction.

-

Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the deuterated internal standard, allowing for accurate quantification of the original analyte concentration.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variability, deuterated internal standards significantly improve the precision and accuracy of the analytical method.

The choice of a d5-labeled standard provides a sufficient mass shift (5 Da) from the unlabeled analyte to prevent isotopic cross-talk, where the signal from one compound interferes with the signal of the other.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reductive deuteration of a suitable precursor, such as prednisolone. This process introduces five non-exchangeable deuterium atoms onto the A-ring of the steroid.

Illustrative Synthetic Scheme:

Caption: Simplified workflow for the synthesis of this compound.

The isotopic purity of the synthesized this compound is a critical parameter and is typically assessed by mass spectrometry to ensure a high percentage of the desired d5 species and minimal presence of other isotopic variants (d0 to d4).

Section 3: Application of this compound in Urinary Steroid Profiling by LC-MS/MS

Urinary steroid profiling is a powerful diagnostic and research tool that provides a comprehensive snapshot of steroid metabolism. The use of this compound as an internal standard is integral to the accuracy of these profiles.

Overview of the Analytical Workflow

The quantification of urinary steroids, including Tetrahydrocortisol, typically involves enzymatic hydrolysis of conjugated steroids, extraction of the free steroids, and subsequent analysis by LC-MS/MS.

Caption: General workflow for urinary steroid analysis using an internal standard.

Detailed Experimental Protocol

The following protocol is a representative example for the analysis of urinary Tetrahydrocortisol using this compound as an internal standard. It is essential to validate this method in your own laboratory.

1. Sample Preparation:

-

Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound (e.g., 10 ng).

-

Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0). Incubate at an elevated temperature (e.g., 55°C) for a sufficient time (e.g., 2-4 hours) to ensure complete deconjugation.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for steroid separation.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Gradient Program: A typical gradient might start with a high aqueous percentage and ramp up to a high organic percentage over several minutes to elute the steroids.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for cortisol and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantitative Data and Mass Spectrometry Parameters

The following table provides typical MRM transitions for Tetrahydrocortisol and the predicted transitions for this compound. These values should be optimized on the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrahydrocortisol | 367.2 | 349.2 (loss of H₂O) |

| 331.2 (loss of 2xH₂O) | ||

| This compound | 372.2 | 354.2 (loss of H₂O) |

| 336.2 (loss of 2xH₂O) |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Section 4: Ensuring Scientific Integrity and Trustworthiness

A robust analytical method is a self-validating system. The use of this compound is a key component of this system, but it must be complemented by rigorous validation and quality control procedures.

Method Validation

A bioanalytical method using this compound should be validated according to regulatory guidelines (e.g., FDA or EMA) to demonstrate its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effects: The influence of co-eluting compounds on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quality Control

Routine analysis should include the use of quality control (QC) samples at multiple concentration levels (low, medium, and high) to monitor the performance of the assay over time. The results of the QC samples should fall within pre-defined acceptance criteria to ensure the validity of the data for the unknown samples.

Conclusion: A Cornerstone of Reliable Steroid Quantification

This compound is an indispensable tool for researchers and clinicians who require accurate and precise quantification of this important cortisol metabolite. Its use as an internal standard in LC-MS/MS-based methods addresses the inherent challenges of bioanalysis, leading to data that is both reliable and reproducible. By understanding the principles of its synthesis, the rationale for its use, and the components of a robust analytical workflow, scientists can confidently incorporate this compound into their studies, thereby advancing our knowledge of steroid metabolism in health and disease.

References

-

Biomedical Chromatography. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins). [Link]

-

ResearchGate. Direct determination of the ratio of tetrahydrocortisol + allo-tetrahydrocortisol to tetrahydrocortisone in urine by LC-MS-MS. [Link]

-

Endocrine Abstracts. Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. [Link]

-

Wikipedia. Tetrahydrocortisol. [Link]

-

CAS Common Chemistry. 3β,5α-Tetrahydrocortisol. [Link]

-

PubMed. Synthesis of 3beta, 7alpha, 11alpha-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives and their cytotoxic activities. [Link]

-

PMC. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines. [Link]

-

PMC. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids. [Link]

-

ScienceDirect. Development of a liquid chromatography–tandem mass spectrometry method for the determination of 23 endogenous steroids in small volumes of primate urine. [Link]

-

PubChem. 3,11,17,21-Tetrahydroxypregnan-20-one. [Link]

-

ResearchGate. A simple LC–MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: Assay development, validation and application in depression patients. [Link]

-

ResearchGate. Recent advances in the assessment of the ratios of cortisol to cortisone and of some of their metabolites in urine by LC-MS-MS. [Link]

-

PubMed. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients. [Link]

-

NIST WebBook. 3α,11β,17α,21-tetrahydroxy-5β-pregnane-20-one. [Link]

-

PubMed. Simultaneous determination of tetrahydrocortisol and tetrahydrocortisone in human plasma and urine by stable isotope dilution mass spectrometry. [Link]

-

ResearchGate. Fig. 5. Extracted MRM cortisol transitions 363.1 → 327.2 (C-327) or... [Link]

-

St. Paul's Sinus Centre. Validated assay for the simultaneous determination of cortisol and budesonide in human plasma using ultra high performance liquid chromatography. [Link]

Sources

- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 53-02-1: Tetrahydrocortisol | CymitQuimica [cymitquimica.com]

- 4. Tetrahydrocortisol - Wikipedia [en.wikipedia.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Application of Tetrahydrocortisol-d5 in Endocrinology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of Tetrahydrocortisol-d5, a deuterated stable isotope of a primary cortisol metabolite. Its core application as an internal standard in mass spectrometry-based bioanalysis is detailed, emphasizing its role in enhancing the accuracy and precision of quantitative endocrinology research. We will delve into the underlying principles of stable isotope dilution analysis, present detailed protocols for sample preparation and quantification of tetrahydrocortisol (THF) in biological matrices, and explore its specific clinical and research applications. This document serves as a technical resource for scientists seeking to leverage this critical tool for robust and reliable steroid hormone analysis.

Introduction: The Significance of Cortisol Metabolism

Cortisol, the body's primary glucocorticoid, is a steroid hormone produced by the adrenal glands that plays a vital role in a wide array of physiological processes, including glucose metabolism, immune response regulation, and stress management.[1][2] The accurate measurement of cortisol and its metabolites is fundamental to the diagnosis and management of various endocrine disorders.[1][3][4]

Cortisol is extensively metabolized, primarily in the liver, into various forms that are then excreted in the urine.[5] Key among these are the A-ring reduced metabolites, 5α-Tetrahydrocortisol (allo-THF) and 5β-Tetrahydrocortisol (THF).[1][6] The enzyme 5β-reductase is a rate-limiting factor in the conversion of cortisol to THF.[1][7] Consequently, quantifying urinary levels of THF provides a comprehensive picture of cortisol production and metabolism, offering crucial insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis.[6][7]

The Gold Standard: Stable Isotope Dilution Analysis with this compound

Quantitative analysis of steroid hormones in complex biological matrices like urine and plasma is fraught with challenges, including sample loss during extraction and matrix effects that can suppress or enhance the analyte signal in a mass spectrometer.[8] To overcome these hurdles, a robust internal standard is indispensable.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in mass spectrometry.[8][9] this compound is a synthetic form of THF where five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[10][11][12]

The advantages of using this compound are profound:

-

Near-Identical Physicochemical Properties : It behaves almost identically to the endogenous, unlabeled THF during sample preparation, chromatographic separation, and ionization.[9][13]

-

Co-elution : It elutes at the same time as THF from the liquid chromatography (LC) column, ensuring that both compounds experience the same matrix effects.[13][14]

-

Correction for Variability : By adding a known amount of this compound to each sample at the very beginning of the workflow, any variability in sample recovery or instrument response is nullified.[8][15] The final quantification is based on the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard.[8]

This technique, known as stable isotope dilution analysis (SIDA), is the cornerstone of definitive methods in clinical chemistry for steroid hormone analysis.[16][17]

Core Application: Quantitative Analysis of Tetrahydrocortisol by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of steroid metabolites due to its high selectivity, which helps eliminate the analytical interferences that can plague immunoassay-based methods.[2][18][19] this compound is the key to ensuring the accuracy of these sophisticated analyses.

Experimental Workflow Overview

The general workflow for quantifying urinary THF involves enzymatic deconjugation, extraction, and subsequent LC-MS/MS analysis.

Caption: General workflow for THF quantification using LC-MS/MS.

Detailed Experimental Protocol: Urinary THF Quantification

This protocol provides a representative, step-by-step methodology.

1. Sample Preparation:

- Pipette 200 µL of urine into a clean microcentrifuge tube.

- Add 10 µL of a known concentration of this compound internal standard solution (e.g., 1 µg/mL in methanol).[20]

- Add 50 µL of β-glucuronidase/sulfatase enzyme solution to hydrolyze the conjugated steroid metabolites, which is the primary form of excretion.

- Incubate the mixture (e.g., at 55°C for 2 hours) to ensure complete deconjugation.

- Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and isolate the unconjugated steroids.[20][21] This typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the steroids with an organic solvent like methanol or ethyl acetate.[21]

- Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

- Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 methanol:water).[2]

2. LC-MS/MS Analysis:

- Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

- Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.[22]

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for both THF and the this compound internal standard.

Table 1: Typical LC-MS/MS Parameters for THF and this compound

| Parameter | Tetrahydrocortisol (THF) | This compound (IS) |

| Precursor Ion (m/z) | 367.2 | 372.2 |

| Product Ion 1 (m/z) | 331.2 | 336.2 |

| Product Ion 2 (m/z) | 285.2 | 290.2 |

| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |

| Dwell Time (ms) | 50-100 | 50-100 |

Note: Exact m/z values and collision energies must be optimized for the specific instrument being used.

3. Data Processing and Quantification:

- A calibration curve is generated by analyzing a series of standards with known concentrations of THF and a fixed concentration of this compound.

- The peak area ratio of THF to this compound is plotted against the concentration of THF.

- The concentration of THF in the unknown samples is then calculated from this calibration curve.

Research and Clinical Applications in Endocrinology

The precise measurement of THF, enabled by this compound, is critical in several areas of endocrinology.

Assessment of 5β-Reductase Activity

The enzyme 5β-reductase (AKR1D1) is crucial for the metabolic inactivation of cortisol to THF.[23] Altered 5β-reductase activity has been implicated in various metabolic conditions. For instance, increased cortisol clearance by 5β-reductase is observed in some women with Polycystic Ovary Syndrome (PCOS), potentially leading to a compensatory increase in ACTH stimulation and adrenal hyperandrogenism.[5][24] By accurately measuring urinary THF and its counterpart allo-THF (a product of 5α-reductase), researchers can calculate the THF/allo-THF ratio, which serves as a proxy for the in-vivo activity of 5β-reductase versus 5α-reductase.

Caption: Simplified cortisol A-ring reduction pathway.

Diagnosis of Adrenal Disorders

-

Cushing's Syndrome : This condition is characterized by excessive cortisol production.[1][25] The initial diagnosis often involves measuring 24-hour urinary free cortisol.[3][26] However, analyzing the complete steroid metabolome, including THF, provides a more comprehensive assessment of glucocorticoid excess and can aid in differentiating the various causes of the syndrome.[25]

-

Addison's Disease : In this state of adrenal insufficiency, cortisol production is low.[1] Consequently, levels of urinary metabolites, including THF, will be significantly reduced.[6][7]

-

Apparent Mineralocorticoid Excess (AME) : This is a rare genetic disorder where the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is deficient. This leads to an inability to convert cortisol to the inactive cortisone. The resulting high local cortisol concentrations activate the mineralocorticoid receptor, causing hypertension. The urinary ratio of THF to tetrahydrocortisone (THE) is a key diagnostic marker for this condition.

Method Validation and Quality Control

Any quantitative assay used in research or clinical settings must be rigorously validated. The use of this compound is integral to this process. Key validation parameters include:

-

Accuracy : The closeness of the measured value to the true value.

-

Precision : The reproducibility of the measurement (assessed as intra- and inter-assay variation).[16]

-

Linearity : The range over which the assay response is directly proportional to the analyte concentration.

-

Limit of Quantification (LOQ) : The lowest concentration that can be reliably measured with acceptable accuracy and precision.[20]

-

Specificity : The ability of the assay to measure only the analyte of interest without interference from other substances.

-

Matrix Effect : The influence of other components in the sample matrix on the ionization of the analyte.[8]

-

Recovery : The efficiency of the extraction process.[16]

By demonstrating consistency in the signal of this compound across different samples, researchers can validate the robustness of the extraction and analytical process.

Conclusion and Future Perspectives

This compound is an indispensable tool in modern endocrinology research. As an internal standard for mass spectrometry, it underpins the development of highly accurate, precise, and reliable methods for quantifying a key cortisol metabolite.[11][14] This enables researchers to investigate the nuances of the HPA axis, diagnose and monitor adrenal disorders with greater confidence, and explore the intricate roles of steroid metabolism in health and disease.

The future of endocrinology research lies in comprehensive steroid profiling and metabolomics.[18][27] In these non-targeted or expanded-panel approaches, the inclusion of a suite of stable isotope-labeled internal standards, including this compound, will remain fundamentally important for ensuring data quality and enabling the discovery of novel biomarkers and metabolic pathways.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.

-

Gantner, S., Wudy, S. A., & Maser, E. (2019). Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability. Steroids, 152, 108493. [Link]

-

Cortisol. (2024, February 6). In Wikipedia. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 10, 2026, from [Link]

-

b-Tetrahydrocortisol. (n.d.). Rupa Health. Retrieved February 10, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 10, 2026, from [Link]

-

5a-Tetrahydrocortisol. (n.d.). Rupa Health. Retrieved February 10, 2026, from [Link]

-

LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences. (2020, October 13). Restek. Retrieved February 10, 2026, from [Link]

-

A dilute and shoot method for urinary free cortisol analysis by LC-MS/MS. (2018). Journal of Chromatography B, 1092, 313–318. [Link]

-

Papagianni, A., Papanastasiou, C., Nikolopoulos, P., Samanidou, V., & Theodoridis, G. (2022). LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. Metabolites, 12(12), 1228. [Link]

-

a-Tetrahydrocortisol. (n.d.). Rupa Health. Retrieved February 10, 2026, from [Link]

-

Wear, J. E., Owen, L. J., Duxbury, K., & Keevil, B. G. (2007). A simplified method for the measurement of urinary free cortisol using LC-MS/MS. Journal of Chromatography B, 858(1-2), 27–31. [Link]

-

Qu, F., Liu, Y., Luo, H., Zhang, T., Yang, L., & Liu, M. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine. Journal of Chromatography B, 1158, 122378. [Link]

-

Tetrahydrocortisol. (2023, April 14). In Wikipedia. [Link]

-

Foreman, W. T., Zaugg, S. D., Furlong, E. T., Werner, S. L., & Taylor, H. E. (2013). An isotope-dilution standard GC/MS/MS method for steroid hormones in water. Analytical Chemistry, 85(7), 3617–3624. [Link]

-

Determination of Cortisol and Cortisone in Urine with LC-MS/MS. (n.d.). Chromsystems. Retrieved February 10, 2026, from [Link]

-

Fu, X., Giera, M., & Zamboni, N. (2017). Non-targeted LC-MS based metabolomics analysis of the urinary steroidal profile. Journal of Steroid Biochemistry and Molecular Biology, 165, 136–143. [Link]

-

Tetrahydrocortisol - Advanced Dried Urine Hormone Profile. (n.d.). Lab Results explained. Retrieved February 10, 2026, from [Link]

- Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 464-473.

-

Shaheen, F., Sayda, M., Gilligan, L., Prete, A., Arlt, W., & Taylor, A. (2023). Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts, 90, EP821. [Link]

-

Nasiri, M., Fust, A. J., Gong, S., & Tontonoz, P. (2020). 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes. Endocrinology, 161(9), bqaa110. [Link]

- Tsilchorozidou, T., Honour, J. W., & Conway, G. S. (2003). Increased clearance of cortisol by 5beta-reductase in a subgroup of women with adrenal hyperandrogenism in polycystic ovary syndrome. The Journal of Clinical Endocrinology & Metabolism, 88(11), 5289-5294.

-

5β-Reductase. (2023, December 26). In Wikipedia. [Link]

- Cushing's Syndrome: All variants, detection, and treatment. (2012). Indian Journal of Endocrinology and Metabolism, 16(Suppl 2), S150–S153.

-

Cawood, M. L., Field, H. P., Ford, C. G., Gillingwater, S., Kicman, A., Cowan, D., & Barth, J. H. (2005). Testosterone measurement by isotope-dilution liquid chromatography-tandem mass spectrometry: validation of a method for routine clinical practice. Clinical Chemistry, 51(8), 1472–1479. [Link]

- Siekmann, L. (1979). Determination of steroid hormones by the use of isotope dilution--mass spectrometry: a definitive method in clinical chemistry. Journal of Steroid Biochemistry, 11(1A), 117–123.

-

Tsilchorozidou, T., Honour, J. W., & Conway, G. S. (2003). INCREASED CLEARANCE OF CORTISOL BY 5β-REDUCTASE IN A SUBGROUP OF WOMEN WITH ADRENAL HYPERANDROGENISM IN POLYCYSTIC OVARY SYNDROME. The Journal of Clinical Endocrinology & Metabolism, 88(11), 5289–5294. [Link]